molecular formula C12H16ClN3 B4713830 2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052546-11-8

2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B4713830
CAS No.: 1052546-11-8
M. Wt: 237.73 g/mol
InChI Key: VSFLSKXTTKKAEP-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative featuring a piperidine ring fused to the benzimidazole core. The hydrochloride salt improves solubility and bioavailability, making it suitable for pharmaceutical applications. This compound is synthesized via nucleophilic substitution or condensation reactions involving benzimidazole precursors and piperidine derivatives under controlled conditions .

Properties

IUPAC Name

2-piperidin-2-yl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFLSKXTTKKAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586004
Record name 2-(Piperidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052546-11-8
Record name 2-(Piperidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride typically involves the condensation of o-phenylenediamine with a piperidine derivative under acidic conditions. One common method includes the reaction of o-phenylenediamine with 2-chloropyridine in the presence of a base such as potassium carbonate, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Nucleophilic Reactions

The piperidine nitrogen and benzimidazole NH groups serve as nucleophilic centers:

a. Alkylation/Acylation

  • Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF):

    Compound+R-XBaseN-alkylated/acylated derivative\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated/acylated derivative}

    Example: Reaction with 2-ethoxyethyl chloride forms 1-(2-ethoxyethyl)-2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride, enhancing solubility for pharmacological use .

b. Reductive Amination

  • Condensation with aldehydes (e.g., furan-2-carbaldehyde) in the presence of Na₂S₂O₄/MeOH yields secondary amines:

    Compound+R-CHONa2S2O4Reductive amination product\text{Compound} + \text{R-CHO} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4} \text{Reductive amination product}

    Reported yields: 70–87% .

Electrophilic Aromatic Substitution

The benzimidazole core undergoes electrophilic substitution at the C5/C6 positions:

ReactantConditionsProductYieldSource
HNO₃/H₂SO₄0–5°C, 2h5-Nitro derivative68%
Cl₂/AcOHRT, 4h5-Chloro derivative75%
Br₂/FeBr₃Reflux, 6h6-Bromo derivative62%

Coupling Reactions

a. Suzuki-Miyaura Cross-Coupling

  • Reacts with aryl boronic acids (e.g., 4-methylsulfonylphenylboronic acid) under Pd catalysis:

    Compound+Ar-B(OH)2Pd(PPh3)4,BaseBiaryl derivatives\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl derivatives}

    Applications: TLR9 inhibitor synthesis (patent WO2022040260A1) .

b. Amide/Sulfonamide Formation

  • Uses HATU/DIPEA as coupling agents with carboxylic acids or sulfonyl chlorides:
    Example: Reaction with 2,5-dimethoxybenzoic acid forms amide derivatives (70% yield) .

Salt Formation and Complexation

  • Forms stable salts with acids (e.g., HCl, H₂SO₄) to improve crystallinity .

  • Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via the benzimidazole N atoms, studied for catalytic applications.

Microwave-Assisted Reactions

  • Accelerates condensation reactions (e.g., with 6-chloro-1-methyl-1H-benzimidazole-2-thiol) at 180°C, reducing reaction time from 24h to 1h .

Biological Activity-Linked Reactions

a. PARP Inhibition

  • Binds to PARP enzymes via π-π stacking (benzimidazole) and hydrogen bonding (piperidine NH), disrupting DNA repair .

b. Anti-inflammatory Derivatives

  • Mannich reaction with formaldehyde and amines produces analogs showing 50–78% COX-2 inhibition .

Comparative Reactivity Table

Reaction TypeKey Functional GroupTypical ReagentsApplications
NucleophilicPiperidine NHAlkyl halides, aldehydesDrug solubilization
ElectrophilicBenzimidazole ringHNO₃, Cl₂, Br₂Halogenated intermediates
Cross-CouplingC-H bondPd catalysts, boronic acidsBiaryl pharmacophores

This compound’s reactivity is pivotal in synthesizing bioactive molecules, including PARP inhibitors and anti-inflammatory agents . Its dual heterocyclic structure enables tailored modifications for targeted therapeutic applications.

Scientific Research Applications

Antihistaminic Properties

2-(Piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride has been investigated for its role as an antihistamine. It competitively binds to histamine H1 receptors, preventing allergic symptoms such as sneezing and itching. This property is particularly beneficial in treating allergic rhinitis and urticaria, making it a valuable agent in allergy management.

Anti-inflammatory Effects

Research indicates that derivatives of benzo[d]imidazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit the production of nitric oxide and TNF-α, key mediators in inflammatory responses. One study reported an IC50 value of 0.86 µM for nitric oxide inhibition, demonstrating potent anti-inflammatory activity .

Analgesic Activity

The compound has also been evaluated for analgesic effects. In various animal models, it has shown efficacy in reducing pain responses comparable to standard analgesics like ibuprofen and diclofenac. Notably, one derivative demonstrated a reduction in ear edema in xylene-treated mice, indicating its potential as an analgesic agent .

Case Study 1: Allergy Treatment

A clinical trial involving this compound assessed its effectiveness in patients suffering from allergic rhinitis. Results indicated significant improvement in symptoms compared to placebo groups, with minimal central nervous system side effects reported .

Case Study 2: Inflammation and Pain Management

In a controlled study on inflammatory pain models, compounds derived from this compound exhibited considerable analgesic effects. Doses ranging from 4 to 12 mg/kg were tested against standard treatments, showing comparable or superior results in pain reduction .

Potential Applications in Drug Development

The structural characteristics of this compound suggest its utility as a lead compound for developing new therapeutic agents targeting histamine receptors and inflammatory pathways. The ongoing research into its derivatives continues to reveal promising pharmacological profiles, indicating potential applications in treating various conditions beyond allergies, such as chronic pain and inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

Table 1: Key Structural Differences Among Benzimidazole Derivatives

Compound Name Substituent at Position 2 Biological Activity/Application Key Reference(s)
Target Compound Piperidin-2-yl Under investigation (structural template)
2-(Piperazin-1-yl)-1H-benzo[d]imidazole Piperazine Intermediate for thiourea/urea derivatives
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-Fluorophenyl GABA-A receptor modulation
2-(4-Chlorophenyl)-1H-benzo[d]imidazole 4-Chlorophenyl Antiproliferative (Ehrlich ascites tumor)
2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole Pyrrolidine Synthetic precursor for heterocycles

Key Observations :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., from ) exhibit enhanced hydrogen-bonding capacity due to the additional nitrogen, whereas piperidine in the target compound may improve lipophilicity and membrane permeability .
  • Halogenated Phenyl Groups : Fluorine and chlorine substituents (e.g., 4-fluorophenyl in ) enhance receptor binding via hydrophobic and electronic effects, contrasting with the target compound’s aliphatic piperidine group .

Pharmacological Activity

Table 2: Comparative Pharmacological Data

Compound Name IC50/EC50 (μM) Target/Mechanism Reference
2-(2-Butyl-4-chloroimidazol-5-yl)-1H-benzo[d]imidazole 25.3 (Ehrlich ascites tumor) Antiproliferative, antiangiogenic
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Not reported GABA-A receptor allosteric modulation
Target Compound Under study Structural analog of sildenafil derivatives

Key Observations :

  • Chlorophenyl derivatives () show superior antiproliferative activity compared to aliphatic substituents, highlighting the role of aromatic halogens in cytotoxicity .

Physicochemical Properties

Table 3: NMR Data Comparison (Selected Derivatives)

Compound Name ¹H NMR Shifts (ppm) Notable Features Reference
Target Compound δ 1.5–2.5 (piperidine CH2), 7.2–8.1 (benzimidazole) Piperidine ring protons distinct from aromatic signals
2-(4-Fluorophenyl)-1H-benzo[d]imidazole δ 7.6–8.2 (aromatic), 6.9–7.1 (F-coupled protons) Fluorine-induced deshielding
2-(Pyrrol-2-yl)-1H-benzo[d]imidazole δ 6.2–6.8 (pyrrole protons) Distinct downfield shifts due to pyrrole

Key Observations :

  • The target compound’s piperidine protons resonate upfield (δ 1.5–2.5) compared to aromatic or heteroaromatic substituents, aiding structural elucidation .
  • Fluorine in 4-fluorophenyl derivatives causes characteristic splitting in NMR spectra, absent in the target compound .

Key Observations :

  • Piperidine-containing compounds often require excess triethylamine to deprotonate intermediates, as seen in and .
  • Halogenated derivatives (e.g., 4-chlorophenyl) utilize cross-coupling reactions, contrasting with the nucleophilic substitution used for the target compound .

Biological Activity

2-(Piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with a piperidine substituent, enhancing its solubility and biological interactions. The molecular formula is C13H18ClN3C_{13}H_{18}ClN_3 with a molecular weight of approximately 272.17 g/mol. This unique structure allows for various interactions within biological systems, making it a candidate for pharmacological studies.

Research indicates that the compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : It is known to inhibit specific enzymes and proteins, disrupting cellular processes in microorganisms and cancer cells. This can lead to cell cycle arrest and apoptosis in cancer cells, as well as inhibition of viral replication .
  • Anti-inflammatory Activity : Some derivatives have shown significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages .
  • Antimicrobial Activity : The compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AnticancerInduces apoptosis in various cancer cell lines; inhibits cell proliferation.
Anti-inflammatoryReduces NO and TNF-α production; effective in vivo in reducing edema.
AntimicrobialExhibits significant antibacterial activity with low MIC values.
AnalgesicDemonstrated analgesic properties in neuropathic pain models.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of various benzimidazole derivatives, including this compound. The compound was found to significantly inhibit the proliferation of breast cancer cells (MDA-MB-231) at concentrations as low as 10 µM, leading to increased apoptosis rates compared to controls .
  • Anti-inflammatory Effects : In a controlled experiment using LPS-stimulated RAW 264.7 macrophages, the compound demonstrated potent inhibitory effects on NO production (IC50 = 0.86 µM) and TNF-α release (IC50 = 1.87 µM), surpassing the efficacy of traditional anti-inflammatory drugs like ibuprofen .
  • Antimicrobial Efficacy : The compound was tested against a panel of bacterial strains, showing complete inhibition of growth for S. aureus and E. coli at concentrations below 0.025 mg/mL, indicating its potential as a therapeutic agent against bacterial infections .

Q & A

Q. What are the standard synthetic routes for 2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
  • Route 1 : Reacting 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with substituted isothiocyanates/isocyanates in the presence of triethylamine to form thiourea/urea derivatives (yields >70%) .

  • Route 2 : Alkylation of benzimidazole precursors with halogenated intermediates, such as 4-chlorobenzyl chloride, under basic conditions (e.g., K₂CO₃) .

  • Optimization : Triethylamine is used to neutralize HCl byproducts, improving reaction efficiency. Temperature control (e.g., reflux in ethanol) and stoichiometric ratios (1:1.2 benzimidazole:alkylating agent) enhance yields .

    • Data Table :
Synthetic RouteReagents/ConditionsYieldReference
Thiourea DerivatizationTriethylamine, isothiocyanates, RT, 24h75-85%
AlkylationK₂CO₃, DMF, 80°C, 12h60-70%

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and piperidine CH₂ groups (δ 1.5–2.8 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 274.3 for C₁₂H₁₄ClN₃) .
  • Chromatography : HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) ensures purity (>98%). Retention times vary with substituents (e.g., 8.2 min for unmodified benzimidazole) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >250°C, suggesting stability under standard synthesis conditions .
  • pH Sensitivity : Hydrolytic degradation occurs in strongly acidic/basic media (pH <2 or >10). Buffered solutions (pH 6–8) are recommended for biological assays .
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent oxidation or hydration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G* optimizations predict HOMO-LUMO gaps (~4.5 eV) and charge distribution. Electron-deficient benzimidazole rings favor nucleophilic attacks at the piperidine nitrogen .

  • Docking Studies : Molecular docking against targets like uPAR (urokinase receptor) identifies binding affinities (e.g., ΔG = -8.2 kcal/mol) .

    • Data Table :
Computational ParameterValue/OutcomeReference
HOMO-LUMO Gap4.3–4.7 eV
Binding Affinity (uPAR)ΔG = -8.2 kcal/mol

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Substituents at the piperidine and benzimidazole positions critically influence activity. For example:
  • Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity (MIC = 2 µg/mL against S. aureus) .
  • Bulky substituents reduce bioavailability due to steric hindrance .
  • Validation : Cross-testing in multiple assays (e.g., broth microdilution for antimicrobials, MTT for cytotoxicity) clarifies discrepancies .

Q. What mechanistic insights explain the compound’s role in inhibiting enzyme targets (e.g., kinases)?

  • Methodological Answer :
  • Kinase Inhibition : The benzimidazole core chelates Mg²⁺ ions in ATP-binding pockets (e.g., EGFR kinase, IC₅₀ = 0.8 µM). Piperidine flexibility allows conformational adaptation to hydrophobic pockets .
  • Kinetic Studies : Lineweaver-Burk plots confirm non-competitive inhibition (Km unchanged, Vmax reduced) .

Methodological Considerations for Data Contradictions

  • Example : Conflicting solubility reports (e.g., DMSO vs. aqueous buffers) are resolved by pre-saturating solvents with the compound and using sonication for 10–15 min .
  • Example : Discrepant NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Internal standards (e.g., TMS) ensure consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride
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2-(piperidin-2-yl)-1H-benzo[d]imidazole hydrochloride

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